molecular formula C6H5BrO3 B1344235 5-Bromobenzene-1,2,3-triol CAS No. 16492-75-4

5-Bromobenzene-1,2,3-triol

Cat. No. B1344235
CAS RN: 16492-75-4
M. Wt: 205.01 g/mol
InChI Key: GZKWULQSPPFVMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve condensation reactions under reflux conditions, as seen in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which yielded a good product through the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol . Similarly, the synthesis of 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with the influence of reaction conditions being investigated and an overall yield of 20% .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using X-ray single crystal diffraction, as demonstrated for the compound mentioned in paper . The study also utilized Hirshfeld surface analysis to reveal short intermolecular connections and evaluated atom-to-atom interaction percentages. DFT calculations and molecular geometry optimizations can compare the structures of monomers and dimers with experimental data, providing a deeper understanding of the molecular structure .

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can vary, as indicated by the lack of reactivity of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene towards the formation of propellane derivatives. DFT calculations suggested a preference for the anti arrangement of the bromomethyl groups, which could influence the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be characterized using spectroscopic and thermal tools. For instance, the compound from paper showed good thermal stability up to 215°C. The electronic spectra can be assigned based on TD-DFT results, and molecular orbital energy level diagrams can be explored to understand the transitions involved. Additionally, the molecular electrostatic potential map can indicate electrophilic and nucleophilic regions, and NMR chemical shifts can be computed using the GIAO method . The solvates of brominated aromatic compounds can exhibit different crystal structures and conformations, as seen in the various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, which also showed open channels filled by disordered solvent molecules in their crystal packing .

Scientific Research Applications

Chemical Synthesis and Modification

5-Bromobenzene-1,2,3-triol plays a role in chemical synthesis, particularly in the preparation of complex organic compounds. For instance, it is used in the stereoselective synthesis of 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans, which are present in several natural products (Brovetto & Seoane, 2008). This process involves acidic cyclization of 5-alkene-1,2,4-triol derivatives, derived from microbial oxidation of bromobenzene.

Organic Electronics and Photonics

The compound's potential in organic electronics and photonics is also explored. In one study, the specificity in chemical perturbation of crystal structure by investigating the effect of substituent groups like bromobenzene on crystal structures was examined. Such research helps understand the material properties that are crucial for designing electronic and photonic devices (Chu & Prasad, 1977).

Polymer Science

In polymer science, derivatives of bromobenzene, such as 5-(Bromomethyl)-1,3-dihydroxybenzene, are used for synthesizing hyperbranched polymers. These polymers have various applications due to their unique physical and chemical properties, such as a high number of reactive end groups (Uhrich, Hawker, Fréchet, & Turner, 1992).

Catalysis

In the field of catalysis, bromobenzene derivatives are used as catalysts or intermediates in various chemical reactions. For instance, N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide has been employed as an efficient catalyst for the one-pot synthesis of organic compounds under solvent-free conditions (Ghorbani‐Vaghei et al., 2011).

Drug Development and Pharmacokinetics

While not directly related to 5-Bromobenzene-1,2,3-triol, derivatives of bromobenzene have been used in the synthesis of compounds for pharmacokinetic and pharmacodynamic evaluation, highlighting the broader applicability of bromobenzene derivatives in medicinal chemistry (Wang, Fawwaz, & Heertum, 1993).

Safety and Hazards

5-Bromobenzene-1,2,3-triol is classified as a warning hazard. It can cause skin irritation and eye irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

It is often used as an organic synthesis intermediate and a pharmaceutical intermediate , indicating that it may interact with various biological targets.

Pharmacokinetics

Some physicochemical properties such as high gi absorption and bbb permeability are mentioned . These properties suggest that the compound may have good bioavailability.

Action Environment

The action of 5-Bromobenzene-1,2,3-triol can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability

properties

IUPAC Name

5-bromobenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKWULQSPPFVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16492-75-4
Record name 5-Bromobenzene-1,2,3-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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